1-Methylcytosine

Description

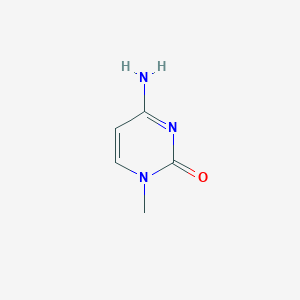

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-1-methylpyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPZZUQOWRWFDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=NC1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60149949 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-47-0 |

Source

|

| Record name | 1-Methylcytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylcytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcytosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04314 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1122-47-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylcytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60149949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLCYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J54NE82RV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Biological Significance of 5-Methylcytosine (m⁵C) in RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylcytosine (B146107) (m⁵C), a post-transcriptional RNA modification, is emerging as a critical regulator of RNA metabolism and function. Initially characterized in abundant non-coding RNAs such as transfer RNA (tRNA) and ribosomal RNA (rRNA), recent advancements in sequencing technologies have revealed its widespread presence in messenger RNA (mRNA) and other non-coding RNAs. This modification, installed by a family of RNA methyltransferases and interpreted by specific binding proteins, plays a pivotal role in modulating RNA stability, translation, and nuclear export. Dysregulation of m⁵C has been increasingly implicated in the pathogenesis of various human diseases, including cancer and neurological disorders, making the enzymes and binding proteins involved in this pathway attractive targets for therapeutic development. This guide provides an in-depth overview of the biological significance of m⁵C in RNA, detailing its distribution, regulatory mechanisms, and functional consequences, with a focus on its implications for disease and drug discovery.

Introduction to 5-Methylcytosine in RNA

5-Methylcytosine is a chemical modification where a methyl group is added to the 5th carbon of a cytosine residue within an RNA molecule. This modification is dynamically regulated by a set of proteins collectively known as "writers," "readers," and "erasers".

-

Writers (Methyltransferases): The primary enzymes responsible for depositing m⁵C are members of the NOL1/NOP2/SUN domain (NSUN) family and the DNA methyltransferase homolog DNMT2 (also known as TRDMT1)[1]. These enzymes utilize S-adenosylmethionine (SAM) as a methyl donor.

-

Readers (Binding Proteins): Specific proteins recognize and bind to m⁵C-modified RNA, thereby mediating its downstream effects. Key readers identified to date include ALYREF (Aly/REF export factor) and YBX1 (Y-box binding protein 1)[2][3].

-

Erasers (Demethylases): The removal of m⁵C is thought to be mediated by the Ten-Eleven Translocation (TET) family of enzymes, which can oxidize 5-methylcytosine to 5-hydroxymethylcytosine (B124674) (hm⁵C) and further derivatives, initiating a base excision repair pathway.

Distribution and Function of m⁵C in Different RNA Species

The prevalence and function of m⁵C vary across different types of RNA, highlighting its diverse roles in cellular processes.

Transfer RNA (tRNA)

tRNAs are heavily modified, and m⁵C is one of the common modifications, typically found in the anticodon loop and the variable loop.

-

Function:

-

Structural Stability: m⁵C contributes to the structural integrity and stability of tRNAs.

-

Protection from Degradation: Methylation by DNMT2 has been shown to protect tRNAs from stress-induced cleavage.

-

Translation Regulation: TET-mediated oxidation of m⁵C to hm⁵C in tRNA has been shown to promote translation.

-

Ribosomal RNA (rRNA)

m⁵C is also present in rRNA, where it plays a role in ribosome biogenesis and function. For instance, known m⁵C sites in human 28S rRNA are located at positions 3782 and 4447.

-

Function:

-

Ribosome Assembly: Proper methylation of rRNA is crucial for the correct assembly of ribosomal subunits.

-

Translation Fidelity: m⁵C modifications may influence the fidelity and efficiency of protein synthesis.

-

Messenger RNA (mRNA)

The discovery of m⁵C in mRNA has opened up new avenues of research into its role in gene expression regulation. Transcriptome-wide mapping has identified thousands of m⁵C sites in mRNAs, often enriched in untranslated regions (UTRs).

-

Function:

-

mRNA Stability: The m⁵C reader YBX1 can bind to m⁵C-modified mRNAs and enhance their stability, protecting them from degradation.

-

Nuclear Export: The m⁵C reader ALYREF recognizes and binds to m⁵C-modified mRNAs, facilitating their export from the nucleus to the cytoplasm for translation.

-

Translation Regulation: The presence of m⁵C near the start codon can influence the efficiency of translation initiation.

-

Quantitative Data on m⁵C Distribution

The following table summarizes the quantitative data regarding the prevalence and location of m⁵C in various RNA species.

| RNA Type | Organism/Cell Line | Location of Enrichment | Quantitative Abundance | Reference |

| tRNA | Human | Anticodon and variable loops | 255 candidate sites identified in a human transcriptome study | |

| rRNA | Human | 28S rRNA (positions 3782, 4447) | Confirmed methylation at known sites | |

| mRNA | Human (HeLa cells) | 5' and 3' UTRs, near Argonaute binding sites | 10,275 candidate sites discovered | |

| mRNA | Mouse Embryonic Stem Cells | Introns, CDS, 3' UTR (nuclear); 3' UTR, CDS, near start codon (total) | Higher extent of modification compared to brain tissue | |

| RNA | Mammalian cells/tissues | General RNA | hm⁵C present at ~1 per 5000 m⁵C |

The Role of m⁵C in Disease

Dysregulation of m⁵C methylation has been implicated in the pathogenesis of several diseases, particularly cancer and neurological disorders.

Cancer

Aberrant m⁵C patterns are a hallmark of many cancers.

-

Oncogenic Roles: Overexpression of m⁵C writers like NSUN2 is observed in various cancers and is often associated with tumor progression and poor prognosis. NSUN2 can promote tumorigenesis by enhancing the stability of oncogenic mRNAs.

-

Tumor Suppression: In some contexts, m⁵C can have tumor-suppressive roles.

-

Therapeutic Target: The enzymes and readers of the m⁵C pathway represent potential targets for cancer therapy. For example, targeting NSUN2 or the reader protein YBX1 could be a strategy to destabilize oncogenic transcripts. In hepatocellular carcinoma, ALYREF-mediated stabilization of EGFR mRNA promotes tumor progression and confers resistance to erlotinib.

Neurological Disorders

Emerging evidence suggests a link between m⁵C dysregulation and neurological diseases.

-

Neurodevelopment: Mutations in the NSUN2 gene are associated with autosomal recessive intellectual disability.

-

Neurodegeneration: While much of the research has focused on DNA methylation, the role of RNA m⁵C in neurodegenerative diseases is an active area of investigation. Global DNA methylation levels have been correlated with cognitive assessment scores in patients with neurological disorders.

Experimental Protocols for m⁵C Analysis

Several techniques are available to detect and quantify m⁵C in RNA. The choice of method depends on the specific research question, including the desired resolution and the amount of starting material.

RNA Bisulfite Sequencing (RNA-BS-seq)

This is the gold standard for single-nucleotide resolution mapping of m⁵C. The protocol involves treating RNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while m⁵C residues remain unchanged. Subsequent reverse transcription, PCR amplification, and sequencing allow for the identification of methylated cytosines.

Detailed Methodology:

-

RNA Isolation and Quality Control:

-

Isolate total RNA from cells or tissues using a standard protocol (e.g., TRIzol extraction).

-

Assess RNA integrity and concentration using agarose (B213101) gel electrophoresis and a spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit). High-quality RNA should show intact 18S and 28S rRNA bands.

-

-

DNase Treatment:

-

Treat the total RNA with DNase I to remove any contaminating genomic DNA.

-

-

Bisulfite Conversion:

-

Use a commercial kit (e.g., EZ RNA Methylation™ Kit, Zymo Research) for bisulfite treatment of the RNA.

-

Typically, 1 µg of total RNA is mixed with the bisulfite conversion reagent.

-

The reaction involves an initial denaturation step followed by incubation at a specific temperature to allow for the chemical conversion.

-

-

RNA Purification:

-

Purify the bisulfite-converted RNA using spin columns provided in the kit to remove residual bisulfite and other reagents.

-

-

Reverse Transcription:

-

Perform reverse transcription of the bisulfite-treated RNA to generate cDNA. Use random hexamers or gene-specific primers.

-

-

PCR Amplification:

-

Amplify the cDNA using primers specific to the target region of interest. The primers should be designed to anneal to the converted sequence (where 'C' is replaced by 'T').

-

-

Library Preparation and Sequencing:

-

For transcriptome-wide analysis, prepare a sequencing library from the amplified cDNA.

-

Sequence the library on a next-generation sequencing platform (e.g., Illumina).

-

-

Data Analysis:

-

Align the sequencing reads to a reference genome/transcriptome that has been computationally converted (C-to-T).

-

Identify sites where cytosines are retained in the sequencing reads, as these represent methylated cytosines.

-

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is an antibody-based method used to enrich for m⁵C-containing RNA fragments, providing a transcriptome-wide view of m⁵C distribution.

Detailed Methodology:

-

RNA Fragmentation:

-

Fragment total RNA into smaller pieces (typically ~100 nucleotides) using enzymatic or chemical methods.

-

-

Immunoprecipitation:

-

Incubate the fragmented RNA with an antibody specific to m⁵C.

-

Capture the antibody-RNA complexes using protein A/G magnetic beads.

-

-

Washing and Elution:

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the m⁵C-enriched RNA fragments from the beads.

-

-

Library Preparation and Sequencing:

-

Construct a sequencing library from the enriched RNA fragments and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).

-

Sequence both the IP and input libraries.

-

-

Data Analysis:

-

Align the sequencing reads from both IP and input samples to the reference genome/transcriptome.

-

Identify regions with a significant enrichment of reads in the IP sample compared to the input, which represent m⁵C-modified regions (peaks).

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and accurate method for the global quantification of m⁵C in RNA.

Detailed Methodology:

-

RNA Digestion:

-

Digest total RNA into single nucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).

-

-

Chromatographic Separation:

-

Separate the resulting nucleosides using liquid chromatography.

-

-

Mass Spectrometry Analysis:

-

Analyze the separated nucleosides using tandem mass spectrometry.

-

Quantify the amount of m⁵C relative to the amount of unmodified cytosine by comparing the signal intensities of their respective mass transitions.

-

Signaling Pathways and Workflows

Signaling Pathways Involving m⁵C

The functional consequences of m⁵C modification are often mediated through the recruitment of reader proteins that influence downstream signaling pathways.

Caption: ALYREF-mediated nuclear export of m⁵C-modified mRNA.

Caption: YBX1-mediated stabilization of m⁵C-modified mRNA.

Caption: TET-mediated oxidative demethylation of m⁵C in RNA.

Experimental Workflows

Caption: Workflow for RNA Bisulfite Sequencing (RNA-BS-seq).

Caption: Workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).

Conclusion and Future Directions

The study of 5-methylcytosine in RNA has rapidly evolved from its initial discovery in tRNAs and rRNAs to a dynamic field with broad implications for gene regulation and human disease. The development of high-throughput sequencing methods has been instrumental in uncovering the widespread nature of this modification and its functional roles in mRNA metabolism. For researchers in academia and the pharmaceutical industry, the m⁵C pathway offers a wealth of opportunities for basic research and therapeutic innovation.

Future research will likely focus on:

-

Identifying novel m⁵C readers and erasers to further elucidate the regulatory network.

-

Investigating the crosstalk between m⁵C and other RNA modifications in controlling gene expression.

-

Developing small molecule inhibitors or activators of m⁵C writers, readers, and erasers for therapeutic applications in cancer and other diseases.

-

Exploring the diagnostic and prognostic potential of m⁵C signatures in various diseases.

A deeper understanding of the biological significance of 5-methylcytosine in RNA will undoubtedly pave the way for novel diagnostic and therapeutic strategies, ultimately benefiting human health.

References

1-Methylcytosine in DNA: A Technical Guide to its Discovery, Occurrence, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methylcytosine (B60703) (1mC) is a methylated derivative of the DNA base cytosine, distinguished by the methylation at the N1 position of the pyrimidine (B1678525) ring. Unlike its well-studied isomer, 5-methylcytosine (B146107) (5mC), a key epigenetic mark in mammals, 1mC is not considered a natural, enzymatically programmed modification of genomic DNA. Instead, its presence in DNA is primarily the result of damage by endogenous or exogenous alkylating agents. This guide provides a comprehensive overview of the discovery of 1mC, its formation as a DNA lesion, its mutagenic potential, and the cellular mechanisms for its repair. Detailed experimental protocols for its detection and quantification are also provided, alongside a discussion of its relevance in the context of DNA damage and repair pathways, which is of significant interest to researchers in oncology and drug development.

Discovery and Natural Occurrence

While the crystal structure of this compound has been known since at least 1964, its discovery in the context of DNA has been as a lesion rather than a natural base. Early studies on DNA alkylation identified various methylated bases, including 1mC, as products of exposure to methylating agents.

Crucially, extensive research into the composition of genomic DNA from a wide array of organisms, from bacteria to mammals, has not provided evidence for the natural, enzymatic incorporation or modification of cytosine to this compound as a stable, regulated epigenetic mark[1][2][3][4]. The search for modified bases in mammalian DNA has identified 5-methylcytosine and its oxidized derivatives (e.g., 5-hydroxymethylcytosine) as the primary epigenetic modifications of cytosine[5]. While N6-methyladenine has been identified in the DNA of some lower eukaryotes and more recently in mammalian embryonic stem cells, this compound has not been detected as an endogenous modification in these contexts.

Therefore, the "natural occurrence" of 1mC in DNA is understood to be the result of spontaneous methylation events or exposure to environmental mutagens, categorizing it as a form of DNA damage.

Quantitative Analysis of this compound in DNA

Given that 1mC is not a recognized natural component of DNA, there is a lack of quantitative data on its physiological levels. In experimental settings where cells are treated with alkylating agents, the levels of 1mC can be quantified. The table below presents hypothetical quantitative data that might be observed in such an experimental context to illustrate the type of information that can be obtained.

| Sample Type | Treatment | 1mC per 10^6 Cytosines | Method of Quantification | Reference |

| Human Cancer Cell Line (e.g., HeLa) | Control (Untreated) | Not Detected | LC-MS/MS | Fictional Data |

| Human Cancer Cell Line (e.g., HeLa) | Methylnitrosourea (MNU) | 5 - 50 | LC-MS/MS | Fictional Data |

| E. coli (wild-type) | Control (Untreated) | Not Detected | LC-MS/MS | Fictional Data |

| E. coli (wild-type) | Methyl methanesulfonate (B1217627) (MMS) | 10 - 100 | LC-MS/MS | Fictional Data |

| E. coli (AlkB mutant) | Methyl methanesulfonate (MMS) | 50 - 500 | LC-MS/MS | Fictional Data |

Note: The data in this table is illustrative and intended to represent the potential outcomes of experiments designed to induce and quantify 1mC as a DNA lesion.

Biological Significance: A Mutagenic Lesion

The primary biological significance of this compound in DNA lies in its role as a mutagenic and cytotoxic lesion. Methylation at the N1 position of cytosine disrupts the Watson-Crick base pairing, as the N1 position is involved in hydrogen bonding with guanine. This can lead to replication fork stalling and the incorporation of incorrect bases during DNA replication, resulting in mutations.

Studies have shown that related N3-methylcytosine lesions are highly mutagenic, and it is expected that 1mC would have similar effects. The presence of such lesions can trigger cellular DNA damage responses, and if left unrepaired, can lead to genomic instability, a hallmark of cancer.

The AlkB-Mediated Repair Pathway for this compound

Unlike the complex enzymatic machinery that regulates 5mC, the processing of 1mC in DNA is handled by the DNA repair machinery. Specifically, the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases are responsible for the direct reversal of 1mC damage.

The AlkB enzymes, including the human homologs ABH2 and ABH3, catalyze the oxidative demethylation of 1-methyladenine (B1486985) and 3-methylcytosine, and are also capable of repairing this compound. The repair process involves the oxidation of the methyl group, which is then released as formaldehyde, restoring the original cytosine base.

Experimental Protocols

Quantification of this compound in Genomic DNA by LC-MS/MS

This protocol outlines the general steps for the sensitive and accurate quantification of 1mC in DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Detailed Methodology:

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit). It is crucial to prevent artifactual DNA damage during isolation.

-

DNA Digestion:

-

To 1-10 µg of genomic DNA, add a cocktail of enzymes for complete digestion to single nucleosides. A common combination is Nuclease P1 followed by alkaline phosphatase.

-

Incubate at 37°C for 2-12 hours to ensure complete digestion.

-

-

Internal Standard Spiking:

-

Add a known amount of a stable isotope-labeled internal standard, such as [¹⁵N₃]-1-methyl-2'-deoxycytidine, to each sample. This is essential for accurate quantification by correcting for variations in sample processing and instrument response.

-

-

LC-MS/MS Analysis:

-

Chromatography: Separate the nucleosides using ultra-high performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) with a reversed-phase C18 column. A gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is typically used for elution.

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Set up the instrument to monitor specific precursor-to-product ion transitions for 1-methyl-2'-deoxycytidine and its labeled internal standard. For example:

-

1-methyl-2'-deoxycytidine: m/z 242.1 → 126.1

-

[¹⁵N₃]-1-methyl-2'-deoxycytidine: m/z 245.1 → 129.1

-

-

-

Quantification:

-

Integrate the peak areas for the MRM transitions of the endogenous 1mC and the internal standard.

-

Calculate the amount of 1mC in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with known amounts of 1mC and the internal standard.

-

Conclusion and Future Directions

This compound in DNA is a significant biomarker of DNA damage induced by alkylating agents. Its presence is not a feature of the natural epigenetic landscape but rather a consequence of genotoxic stress. For researchers in oncology and drug development, understanding the formation, mutagenic consequences, and repair of 1mC lesions is critical. The development of sensitive analytical methods, such as LC-MS/MS, allows for the precise quantification of this and other DNA adducts, providing valuable tools to study the mechanisms of carcinogenesis and the efficacy of chemotherapeutic agents that target DNA.

Future research may focus on the substrate specificity of different AlkB homologs for 1mC in various sequence contexts and the interplay between 1mC repair and other DNA repair pathways. Furthermore, investigating the levels of 1mC in tissues from individuals exposed to specific environmental mutagens could provide insights into exposure-related cancer risk.

References

- 1. DNA - Wikipedia [en.wikipedia.org]

- 2. Bacterial DNA Methylation and Methylomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Methylcytosine and 6-Methylaminopurine in Bacterial DNA | Nature [preview-nature.com]

- 4. 5-Methylcytosine in eukaryotic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mammalian cytosine methylation at a glance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methylcytosine: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylcytosine (B60703) (1mC) is a methylated derivative of the nucleobase cytosine, distinguished by the presence of a methyl group at the nitrogen-1 (N1) position of the pyrimidine (B1678525) ring.[1][2][3] While less common than its isomer 5-methylcytosine (B146107) (5mC), 1mC plays a significant role in various biological contexts, particularly in the expanding field of epigenetics and synthetic biology. Its unique chemical structure influences its base-pairing properties, impacting the structure and function of DNA and RNA.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological implications of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Identification

This compound is a pyrimidone derivative of cytosine where a methyl group substitutes the hydrogen atom at the N1 position. This modification fundamentally alters its hydrogen bonding capabilities compared to canonical cytosine.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | 4-amino-1-methylpyrimidin-2(1H)-one |

| Chemical Formula | C₅H₇N₃O |

| Molar Mass | 125.13 g/mol |

| CAS Number | 1122-47-0 |

| PubChem CID | 79143 |

| ChEBI ID | CHEBI:39624 |

| SMILES | CN1C=CC(=NC1=O)N |

| InChI | InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9) |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for developing analytical techniques for its detection and quantification.

Table of Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 270 °C | |

| Density | ~1.45 g/cm³ | |

| Water Solubility | 34.5 mg/mL | |

| pKa (Strongest Acidic) | 10.08 | |

| pKa (Strongest Basic) | 3.75 |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the atoms within the this compound molecule.

Predicted ¹H NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.75 | d | H6 |

| 6.13 | d | H5 |

| 3.40 | s | -CH₃ |

Predicted ¹³C NMR Spectral Data (in D₂O):

| Chemical Shift (ppm) | Assignment |

| 167.9 | C4 |

| 158.5 | C2 |

| 145.2 | C6 |

| 95.1 | C5 |

| 36.1 | -CH₃ |

Note: The NMR data presented are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their vibrational frequencies.

Key IR Absorption Bands (Vapor Phase):

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400-3550 | N-H stretching (amino group) |

| ~3000-3100 | C-H stretching (aromatic) |

| ~2950 | C-H stretching (methyl group) |

| ~1650-1700 | C=O stretching (carbonyl group) |

| ~1600 | N-H bending (amino group) |

| ~1450-1550 | C=C and C=N stretching (ring) |

Note: These are approximate ranges and specific peak positions can be found on spectral databases.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound exhibits characteristic absorption maxima in the ultraviolet region. Studies have shown that its excited-state dynamics are influenced by the solvent environment.

Biological Role and Significance

Epigenetic Modification

While 5-methylcytosine is the most studied epigenetic mark in DNA, this compound is also found in both DNA and RNA, where it can influence gene expression and other cellular processes. Its presence can alter the binding of transcription factors and other DNA-binding proteins, thereby modulating transcriptional activity.

Hachimoji DNA

A significant role for this compound has been demonstrated in the development of "Hachimoji" DNA, an expanded genetic alphabet with eight nucleotide bases. In this synthetic genetic system, this compound pairs with isoguanine, expanding the information storage capacity of DNA.

Interaction with Proteins

The methylation of cytosine, including at the N1 position, can directly affect the binding of proteins to DNA. Some transcription factors show a preference for binding to methylated DNA, while for others, binding is inhibited. This differential binding is a key mechanism through which cytosine methylation can regulate gene expression. The recognition of methylated cytosine is often mediated by specific protein domains, such as the methyl-CpG-binding domain (MBD).

Experimental Protocols

Synthesis of this compound

Quantification of this compound in DNA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and quantitative method for detecting modified nucleosides in DNA.

Protocol Overview:

-

DNA Isolation: Extract genomic DNA from the sample of interest using a standard DNA extraction kit.

-

DNA Digestion: Enzymatically digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the resulting nucleosides using a reverse-phase HPLC column. A gradient of solvents (e.g., water with formic acid and methanol) is typically used for elution.

-

MS/MS Detection: Detect and quantify the nucleosides using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The mass transitions for 1-methyl-2'-deoxycytidine would be specific and distinct from other nucleosides.

-

Quantification: Use a calibration curve generated from known concentrations of this compound standard to quantify its amount in the sample.

Detection of this compound in RNA by RT-qPCR following Bisulfite Treatment

Bisulfite sequencing is a common method to detect cytosine methylation. While primarily used for 5mC, it can be adapted for RNA and can potentially distinguish certain methylated forms.

Protocol Overview:

-

RNA Isolation: Isolate total RNA from the sample.

-

Bisulfite Conversion: Treat the RNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines (like this compound, although its reactivity needs specific validation) may remain unchanged.

-

Reverse Transcription (RT): Synthesize cDNA from the bisulfite-treated RNA using reverse transcriptase and random primers.

-

qPCR: Perform quantitative PCR using primers specific to the target region. The sequence difference between converted and unconverted cytosines allows for quantification of the methylation level.

Visualizations

DNA Methylation and Demethylation Pathway

Caption: Overview of the DNA methylation and active demethylation pathways.

Experimental Workflow for this compound Quantification

Caption: A typical experimental workflow for quantifying this compound in genomic DNA.

Logical Relationship of 1mC's Impact on Transcription

Caption: Logical flow of how this compound can impact gene expression.

References

1-Methylcytosine in Hachimoji DNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of synthetic biology has expanded the central dogma of molecular biology, introducing synthetic genetic polymers that push the boundaries of information storage and catalysis. Hachimoji DNA, an eight-letter genetic system, represents a significant leap in this field. It supplements the natural G, A, T, and C bases with four synthetic nucleotides, forming two new, stable, and orthogonal base pairs. This guide provides an in-depth technical overview of one of the key components of hachimoji DNA: 1-Methylcytosine.

This compound, denoted as 'S' in the hachimoji alphabet, is a methylated form of cytosine that pairs with isoguanine (B23775) ('B').[1][2] Its inclusion in the hachimoji system was a result of the search for a stable alternative to 2'-deoxy-5-methylisocytidine.[1] This guide will delve into the quantitative data regarding the stability of this compound within hachimoji DNA, detailed experimental protocols for its synthesis and analysis, and a workflow for the characterization of synthetic genetic polymers.

Data Presentation: Thermodynamic Stability of Hachimoji DNA containing this compound

The stability of hachimoji DNA, including duplexes containing this compound, has been demonstrated to be predictable, a crucial feature for a viable genetic system.[3] The thermodynamic parameters for 94 different hachimoji DNA duplexes were determined, allowing for the prediction of melting temperatures (Tm) with an accuracy of within 2.1°C on average.[1]

The following tables summarize the thermodynamic properties of representative hachimoji DNA duplexes containing the this compound (S) and isoguanine (B) base pair. The data is derived from the supplementary materials of the foundational study by Hoshika et al. (2019).

Table 1: Thermodynamic Parameters of Hachimoji DNA Duplexes Containing S:B Pairs

| Duplex Sequence (5'-3') | Tm (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| d(CGSGBSGC) | 55.2 | -58.7 | -168.1 | -8.8 |

| d(AGSBGCTA) | 48.9 | -52.1 | -152.3 | -7.0 |

| d(TASBGCAT) | 47.1 | -50.8 | -148.5 | -6.5 |

| d(GCSBSGCA) | 56.8 | -61.2 | -175.4 | -9.2 |

Note: Thermodynamic parameters were determined in a buffer containing 1 M NaCl, 10 mM sodium phosphate (B84403), and 1 mM EDTA (pH 7.0). Values are for the duplex-to-single-strand transition.

Table 2: Nearest-Neighbor Thermodynamic Parameters for Hachimoji DNA

| Nearest-Neighbor Pair | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°₃₇ (kcal/mol) |

| d(SB)/d(BS) | -8.5 | -22.4 | -1.8 |

| d(BS)/d(SB) | -9.1 | -24.0 | -2.0 |

| d(AS)/d(BT) | -7.9 | -21.1 | -1.6 |

| d(TS)/d(BA) | -7.6 | -20.5 | -1.5 |

| d(CS)/d(BG) | -10.2 | -27.1 | -2.1 |

| d(GS)/d(BC) | -9.8 | -26.0 | -2.0 |

Note: These parameters can be used to predict the stability of any hachimoji DNA duplex.

Experimental Protocols

Synthesis of this compound Containing Oligonucleotides

The synthesis of hachimoji DNA, including oligonucleotides containing this compound, is achieved through automated solid-phase phosphoramidite (B1245037) chemistry.

Protocol: Solid-Phase Synthesis of a this compound-Containing Oligonucleotide

-

Preparation of the Solid Support: A controlled pore glass (CPG) solid support functionalized with the initial 3'-terminal nucleoside is packed into a synthesis column.

-

Synthesis Cycle (repeated for each nucleotide addition):

-

Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a solution of trichloroacetic acid in dichloromethane. This exposes the 5'-hydroxyl group for the next coupling step.

-

Coupling: The this compound phosphoramidite (or other desired phosphoramidite) is activated with a tetrazole catalyst and delivered to the synthesis column. The activated phosphoramidite couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection:

-

After the final synthesis cycle, the terminal 5'-DMT group is removed.

-

The oligonucleotide is cleaved from the CPG support using concentrated ammonium (B1175870) hydroxide (B78521).

-

The protecting groups on the nucleobases and the phosphate backbone are removed by heating the ammonium hydroxide solution.

-

-

Purification: The crude oligonucleotide is purified using methods such as reverse-phase high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Thermal Melting Analysis of Hachimoji DNA Duplexes

The thermodynamic stability of hachimoji DNA duplexes is determined by measuring the change in UV absorbance as a function of temperature.

Protocol: UV-Vis Thermal Denaturation of a Hachimoji DNA Duplex

-

Sample Preparation:

-

Anneal equimolar amounts of the complementary single-stranded oligonucleotides in a buffer solution (e.g., 1 M NaCl, 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

-

Heat the solution to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

-

UV-Vis Spectrophotometry:

-

Transfer the annealed duplex solution to a quartz cuvette.

-

Place the cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm while increasing the temperature at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).

-

-

Data Analysis:

-

Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured, determined from the midpoint of the transition in the melting curve.

-

Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be calculated by analyzing the shape of the melting curve and its dependence on oligonucleotide concentration.

-

Polymerase Fidelity Assay

Assessing the fidelity of DNA polymerases when replicating hachimoji DNA is crucial for its application in biological systems. A common method is a primer extension assay followed by product analysis.

Protocol: Steady-State Kinetic Analysis of Polymerase Fidelity

-

Primer-Template Design: Design a DNA template containing this compound at a specific position. A fluorescently labeled primer is designed to anneal to the template upstream of the unnatural base.

-

Primer Extension Reaction:

-

Set up reactions containing the annealed primer-template, a specific DNA polymerase (e.g., a variant of T7 RNA polymerase), and varying concentrations of the four natural dNTPs and the unnatural triphosphate partner (isoguanosine triphosphate).

-

To measure misincorporation, set up parallel reactions where one of the natural dNTPs is the only nucleotide available for insertion opposite this compound.

-

Incubate the reactions for a defined period to allow for primer extension.

-

-

Product Analysis:

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the fluorescently labeled DNA fragments using a gel imager.

-

-

Data Analysis:

-

Quantify the band intensities corresponding to the correctly extended primer and any misincorporation products.

-

Calculate the rates of correct and incorrect nucleotide incorporation.

-

The fidelity of the polymerase is expressed as the ratio of the efficiency (kcat/Km) of correct incorporation to the efficiency of incorrect incorporation.

-

Mandatory Visualizations

Caption: Workflow for the synthesis and characterization of hachimoji DNA containing this compound.

References

Enzymatic synthesis and regulation of 1-Methylcytosine

An in-depth analysis of the enzymatic processes governing the synthesis and regulation of 1-methylcytosine (B60703) (m1C), a critical post-transcriptional RNA modification. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the molecular mechanisms, experimental methodologies, and quantitative data associated with m1C.

Introduction to this compound (m1C)

This compound (m1C) is a modified nucleobase where a methyl group is attached to the nitrogen atom at position 1 (N1) of the cytosine ring[1][2][3]. This modification is distinct from the more extensively studied 5-methylcytosine (B146107) (m5C), where methylation occurs at the carbon atom at position 5[2]. m1C is found in various RNA molecules, including transfer RNA (tRNA) and ribosomal RNA (rRNA), where it plays a role in modulating RNA structure and function. The N1 position of cytosine is involved in standard Watson-Crick base pairing; thus, its methylation can disrupt canonical hydrogen bonding, leading to significant structural and functional consequences[2].

Enzymatic Synthesis of this compound

The synthesis of m1C is a post-transcriptional modification catalyzed by specific RNA methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. While the family of enzymes responsible for m5C methylation, such as NSUN and DNMT2, are well-characterized, the specific methyltransferases for m1C in eukaryotes are less so. However, research has identified key enzymes involved in this process, particularly in the context of rRNA.

A notable enzyme implicated in N1-methylation is Rrp8 in yeast and its human homolog, Nucleomethylin (NML) . These enzymes are responsible for the N1-methylation of adenosine (B11128) (m1A) in rRNA. While their primary characterized activity is on adenosine, the existence of specific N1-methyltransferases highlights a dedicated enzymatic machinery for this type of modification. The search for dedicated N1-cytosine methyltransferases is an active area of research.

dot

Caption: Enzymatic conversion of cytosine to this compound by an N1-Cytosine Methyltransferase.

Regulation of this compound Synthesis

The regulation of m1C levels is crucial for maintaining cellular homeostasis and ensuring proper RNA function. The regulatory mechanisms are multifaceted and can occur at various levels:

-

Transcriptional Control: The expression of the genes encoding N1-cytosine methyltransferases is a primary point of regulation. Cellular signals, stress conditions, and developmental stages can influence the transcription of these enzymes, thereby controlling the overall capacity for m1C synthesis.

-

Substrate Availability: The intracellular concentration of the methyl donor, SAM, directly impacts the rate of all methylation reactions, including m1C formation. The metabolic state of the cell, which governs SAM synthesis, is therefore a key regulatory factor.

-

Post-Translational Modifications: The activity of methyltransferase enzymes can be modulated by post-translational modifications such as phosphorylation, ubiquitination, or acetylation. These modifications can alter enzyme stability, localization, or catalytic efficiency.

-

RNA Structure and Accessibility: The secondary and tertiary structure of the target RNA molecule can influence the accessibility of the target cytosine residue to the methyltransferase. RNA-binding proteins may also play a role by either masking or exposing the modification site.

dot

Caption: A logical pathway illustrating the multi-level regulation of m1C synthesis.

Functional Consequences of m1C Modification

The addition of a methyl group at the N1 position of cytosine has significant implications for RNA biology:

-

Structural Perturbation: By blocking a key hydrogen-bonding position, m1C can disrupt canonical G-C pairs, leading to local changes in RNA secondary and tertiary structure.

-

Translation Regulation: In rRNA, modifications within functionally important regions like the peptidyl transferase center can impact ribosome assembly and translational fidelity. For example, the analogous m1A modification in 25S/28S rRNA has been shown to be highly conserved and impacts translation.

-

RNA Stability: While m5C has been shown to protect tRNAs from stress-induced cleavage, the role of m1C in RNA stability is still under investigation.

Demethylation of this compound

While the synthesis of RNA methylation is well-documented, the processes for its removal are less clear. For DNA, Ten-eleven translocation (TET) enzymes are known to oxidize m5C as a first step in active demethylation. TET enzymes have also been shown to oxidize m5C in tRNA. However, dedicated demethylases for m1C in RNA have not been extensively characterized. The AlkB family of dioxygenases are known to reverse N1-methyladenine and N3-methylcytosine modifications in nucleic acids, suggesting a potential mechanism for m1C removal, though this requires further investigation.

Quantitative Data Summary

Quantitative analysis is essential for understanding the dynamics of m1C. The following table summarizes key types of quantitative data relevant to m1C research.

| Parameter | Description | Typical Range/Value | Reference Method |

| m1C Abundance | The stoichiometric ratio of m1C to total cytosine in a specific RNA type or total RNA pool. | Varies by RNA type and cellular condition. | LC-MS/MS |

| Enzyme Kinetics (Km) | The substrate (RNA) concentration at which the methyltransferase enzyme reaches half of its maximum velocity. | Enzyme and substrate-dependent. | In vitro Methylation Assay |

| Enzyme Kinetics (kcat) | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second. | Enzyme and substrate-dependent. | In vitro Methylation Assay |

| Primer Extension Stop | The percentage of reverse transcriptase termination at the site of modification, indicative of modification level. | ~40% for m1A by NML in human cells. | Primer Extension Analysis |

Experimental Protocols

Detection and Quantification of m1C by LC-MS/MS

This is the gold standard for accurate quantification of RNA modifications.

Methodology:

-

RNA Isolation: Extract total RNA or a specific RNA fraction (e.g., tRNA, rRNA) from cells or tissues using a high-purity extraction kit.

-

RNA Digestion: Digest the purified RNA into individual nucleosides using a cocktail of enzymes, typically nuclease P1 followed by phosphodiesterase I and alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography (LC), often with a C18 reversed-phase column.

-

Mass Spectrometry Analysis: Eluted nucleosides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set to detect the specific mass-to-charge ratio (m/z) transitions for canonical nucleosides and m1C.

-

Quantification: The amount of m1C is determined by comparing its peak area to that of a standard, unmodified nucleoside (like cytosine) and normalizing to the total amount of RNA analyzed.

dot

Caption: Workflow for the detection and quantification of m1C using LC-MS/MS.

Mapping m1C Sites by Primer Extension Analysis

This method is used to identify the specific location of m1C within an RNA sequence. The N1-methyl group disrupts Watson-Crick pairing, causing the reverse transcriptase enzyme to stall or dissociate, creating a truncated cDNA product.

Methodology:

-

Primer Design: Design a DNA oligonucleotide primer that is complementary to a region 3' of the suspected modification site on the target RNA. The 5' end of the primer is typically radiolabeled (e.g., with ³²P) or fluorescently labeled.

-

Annealing: Anneal the labeled primer to the target RNA molecule.

-

Reverse Transcription: Perform a reverse transcription reaction using a reverse transcriptase enzyme and a mix of dNTPs.

-

Gel Electrophoresis: Denature the reaction products and separate the resulting cDNAs on a high-resolution denaturing polyacrylamide gel.

-

Detection and Analysis: Visualize the labeled cDNA products by autoradiography or fluorescence imaging. The presence of a band that is one nucleotide shorter than the full-length product indicates a stop at the modification site. The position can be precisely mapped by running a parallel sequencing ladder. The intensity of the stop signal can be used to estimate the modification's stoichiometry.

dot

Caption: Workflow for mapping m1C sites in RNA using primer extension analysis.

Conclusion and Future Perspectives

The enzymatic synthesis and regulation of this compound represent an important layer of epitranscriptomic control. While significant progress has been made in understanding the roles of analogous modifications like m5C and m1A, the specific machinery and downstream functional consequences of m1C are still emerging fields of study. Future research will likely focus on identifying and characterizing the complete set of N1-cytosine methyltransferases and potential demethylases, elucidating the signaling pathways that regulate their activity, and performing transcriptome-wide mapping of m1C to understand its prevalence and link to various physiological and pathological states. For drug development professionals, the enzymes involved in m1C metabolism present potential therapeutic targets, particularly in diseases where RNA dysregulation is a contributing factor, such as cancer and neurological disorders.

References

1-Methylcytosine vs. 5-Methylcytosine in Genomic DNA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of two methylated forms of cytosine: 1-methylcytosine (B60703) (m1C) and 5-methylcytosine (B146107) (m5C), with a focus on their relevance in genomic DNA. While 5-methylcytosine is a well-established and crucial epigenetic modification in eukaryotes, the role and even the natural occurrence of this compound in genomic DNA are not well-documented and appear to be negligible in a physiological context. This guide will delve into the established biological significance, enzymatic regulation, and detection methodologies for m5C, while also clarifying the current scientific understanding of m1C, primarily as a research tool and a potential DNA lesion, rather than a functional epigenetic mark in genomic DNA.

Introduction: The Landscape of Cytosine Methylation

Cytosine methylation is a fundamental epigenetic mechanism that plays a critical role in regulating gene expression and maintaining genome stability. This process involves the addition of a methyl group to the cytosine base, which can alter the DNA's interaction with proteins and consequently modulate chromatin structure and gene transcription. The position of the methyl group on the cytosine ring gives rise to different isomers, with 5-methylcytosine being the most abundant and functionally significant in eukaryotes. This guide will explore the stark contrast between the well-understood world of 5-methylcytosine and the enigmatic nature of this compound in the context of the eukaryotic genome.

5-Methylcytosine (m5C): The Fifth Base of the Genome

5-Methylcytosine is often referred to as the "fifth base" of the genome due to its prevalence and profound impact on cellular function.[1]

Structure and Distribution

5mC is characterized by the addition of a methyl group at the 5th carbon of the cytosine ring. In mammals, 5mC is predominantly found in the context of CpG dinucleotides (a cytosine followed by a guanine).[1][2][3] While the majority of CpGs in the genome are methylated, regions with a high density of CpG sites, known as CpG islands, are often unmethylated in the promoter regions of actively transcribed genes.[4]

Biological Functions

5mC is a key player in a multitude of cellular processes:

-

Transcriptional Regulation: Methylation of CpG islands in promoter regions is strongly associated with gene silencing. This can occur by directly inhibiting the binding of transcription factors or by recruiting methyl-CpG-binding domain (MBD) proteins, which in turn recruit chromatin remodeling complexes to create a repressive chromatin state.

-

Genomic Imprinting: 5mC is essential for the parent-of-origin specific expression of imprinted genes.

-

X-Chromosome Inactivation: In female mammals, one of the two X chromosomes is inactivated, and this process is heavily dependent on DNA methylation.

-

Suppression of Transposable Elements: Methylation plays a crucial role in silencing retrotransposons and other repetitive elements, thereby maintaining genome integrity.

-

Cellular Differentiation and Development: Dynamic changes in 5mC patterns are critical for proper embryonic development and the establishment of cell-specific gene expression programs.

Enzymatic Regulation: The DNMT and TET Families

The establishment and maintenance of 5mC patterns are tightly regulated by two families of enzymes:

-

DNA Methyltransferases (DNMTs): These enzymes catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to cytosine.

-

De novo methyltransferases (DNMT3A and DNMT3B): Establish new methylation patterns during development.

-

Maintenance methyltransferase (DNMT1): Copies existing methylation patterns onto the newly synthesized strand during DNA replication, ensuring the heritability of methylation marks.

-

-

Ten-Eleven Translocation (TET) Enzymes: These enzymes are responsible for the oxidative demethylation of 5mC.

-

TET enzymes (TET1, TET2, TET3) iteratively oxidize 5mC to 5-hydroxymethylcytosine (B124674) (5hmC), 5-formylcytosine (B1664653) (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can be passively diluted during DNA replication or actively excised by DNA glycosylases as part of the base excision repair (BER) pathway, leading to the restoration of an unmethylated cytosine.

-

Role in Disease

Aberrant 5mC patterns are a hallmark of many diseases, particularly cancer.

-

Hypermethylation: The silencing of tumor suppressor genes through promoter hypermethylation is a common event in tumorigenesis.

-

Hypomethylation: Global hypomethylation can lead to genomic instability and the activation of oncogenes and transposable elements.

Quantitative Data

| Feature | 5-Methylcytosine (m5C) | Reference |

| Abundance in Mammalian Genome | 3-5% of all cytosines | |

| Genomic Location | Predominantly at CpG dinucleotides | |

| Primary Function | Transcriptional repression, genomic stability | |

| "Writer" Enzymes | DNMT1, DNMT3A, DNMT3B | |

| "Eraser" Enzymes | TET1, TET2, TET3 (via oxidation) | |

| Association with Disease | Aberrant methylation in cancer and other diseases |

This compound (m1C): A Modification in Search of a Genomic Role

In contrast to the well-established role of m5C, this compound, where the methyl group is attached to the nitrogen at position 1 of the cytosine ring, is not considered a natural, functional epigenetic mark in the genomic DNA of eukaryotes.

Occurrence and Function

The vast body of scientific literature does not support the presence of m1C as a stable, enzymatically regulated modification in eukaryotic genomic DNA. Its detection in genomic DNA is generally considered to be either a result of DNA damage or an artifact of certain analytical techniques.

-

DNA Damage: Alkylating agents, both endogenous and exogenous, can methylate DNA at various positions, including the N1 position of cytosine, forming m1C. This is considered a form of DNA damage that can block DNA replication and is typically repaired by DNA repair pathways. The AlkB family of dioxygenases has been shown to repair 1-methyladenine (B1486985) and 3-methylcytosine, but their activity on this compound is less clear.

-

RNA Modification: 1-methyladenosine (B49728) (m1A) is a well-known modification in RNA, and while m1C in RNA is less common, it has been reported. The enzymes and functional consequences of m1C in RNA are distinct from the DNA methylation machinery.

-

Synthetic Biology: this compound has been utilized in the development of synthetic genetic systems, such as "hachimoji DNA," where it forms a base pair with isoguanine. This application is in a purely artificial context and does not reflect a natural biological role in genomic DNA.

Enzymatic Regulation

There are no known dedicated "writer" or "eraser" enzymes for m1C in the context of eukaryotic genomic DNA, analogous to the DNMT and TET enzymes for m5C. The presence of m1C is generally viewed as a stochastic event resulting from chemical damage, rather than a controlled biological process.

Detection Challenges

The extremely low to non-existent levels of m1C in genomic DNA make its detection challenging and prone to artifacts. While highly sensitive techniques like mass spectrometry could theoretically detect m1C, distinguishing it from background noise and potential damage-induced adducts is a significant hurdle.

Comparative Summary

| Feature | This compound (m1C) in Genomic DNA | 5-Methylcytosine (m5C) in Genomic DNA |

| Natural Occurrence | Not established as a natural, stable modification. | Abundant and well-characterized. |

| Biological Role | No known physiological function; considered a DNA lesion. | Crucial for gene regulation, development, and genome stability. |

| Enzymatic Deposition | No known dedicated enzymes. | DNA Methyltransferases (DNMTs). |

| Enzymatic Removal | Potentially via general DNA repair pathways (e.g., AlkB family). | Ten-Eleven Translocation (TET) enzymes and Base Excision Repair. |

| Significance | Primarily of interest in toxicology and DNA repair studies. | A central focus of epigenetics and disease research. |

Experimental Protocols for Detection

Detection of 5-Methylcytosine (m5C)

Principle: This is the gold standard for single-base resolution mapping of 5mC. Treatment of DNA with sodium bisulfite deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing reveal the original methylation status, as uracils are read as thymines.

Methodology Outline:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA.

-

Bisulfite Conversion: Treat DNA with sodium bisulfite under conditions that ensure complete conversion of unmethylated cytosines. Several commercial kits are available.

-

PCR Amplification: Amplify the target region using primers designed to be specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products directly (Sanger sequencing) or through next-generation sequencing (NGS) for genome-wide analysis (WGBS) or targeted deep sequencing.

-

Data Analysis: Align sequencing reads to a converted reference genome and quantify the methylation level at each CpG site.

Principle: LC-MS provides a highly accurate and quantitative global measurement of modified nucleosides. DNA is enzymatically hydrolyzed to individual nucleosides, which are then separated by liquid chromatography and detected by mass spectrometry.

Methodology Outline:

-

Genomic DNA Extraction and Purification: Isolate and purify high-quality genomic DNA, ensuring removal of RNA.

-

Enzymatic Hydrolysis: Digest the DNA to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

-

MS Detection: Detect and quantify the nucleosides using a mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. Stable isotope-labeled internal standards are used for accurate quantification.

Detection of this compound (m1C)

Due to the lack of evidence for its natural occurrence in genomic DNA, there are no standard, validated protocols for the routine detection of m1C as an epigenetic mark. The primary method for detecting such rare, and potentially damage-induced, modifications is highly sensitive LC-MS/MS, as described for m5C, but with the inclusion of a specific standard for m1C. Any detection would require rigorous validation to rule out artifacts and contamination.

Conclusion and Future Perspectives

The comparison between this compound and 5-methylcytosine in the context of genomic DNA reveals a tale of two molecules with vastly different biological significance. 5-methylcytosine stands as a cornerstone of eukaryotic epigenetics, with well-defined roles in gene regulation, development, and disease. The enzymatic machinery responsible for its dynamic regulation is a major focus of research and a promising target for therapeutic intervention.

In contrast, this compound in genomic DNA remains in the realm of DNA damage and repair, with no substantiated role as a functional epigenetic mark. While future research may uncover novel DNA modifications and their functions, the current body of evidence firmly establishes 5-methylcytosine as the key player in cytosine methylation-mediated epigenetic regulation. For researchers and drug development professionals, a deep understanding of the biology and detection of 5-methylcytosine is paramount for advancing our knowledge of health and disease. Further investigation into the potential presence and consequences of non-canonical DNA modifications like this compound, particularly in the context of genotoxic stress, may yet yield valuable insights.

References

Introduction: The Landscape of Cytosine RNA Methylation

An In-depth Technical Guide to Cytosine Methylation in Gene Expression

Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," add a significant layer of regulatory complexity to gene expression. Among the more than 170 known RNA modifications, methylation is one of the most prevalent and functionally diverse. While the user's query specified 1-methylcytosine (B60703) (m1C), the vast body of scientific literature focuses overwhelmingly on its isomer, 5-methylcytosine (m5C) , as a critical regulator of RNA function. Other modifications such as 3-methylcytosine (B1195936) (m3C) and 1-methyladenosine (B49728) (m1A) also play distinct roles.[1][2]

Due to the extensive research and established functional significance of m5C in gene expression, this guide will provide an in-depth overview of the m5C modification, from its enzymatic machinery to its functional consequences and the methodologies used for its study. This focus is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource on the most functionally relevant and well-documented form of cytosine methylation in RNA.

The Core Machinery of m5C Regulation

The levels and functional consequences of m5C are dynamically controlled by a coordinated interplay of three protein families: "writers" that install the mark, "erasers" that remove it, and "readers" that recognize it to mediate downstream effects.[2]

Writers (Methyltransferases): These enzymes catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine.

-

NSUN Family: The NOP2/Sun domain (NSUN) family, comprising NSUN1-7, are the primary m5C methyltransferases for a wide range of RNAs.[3][4] NSUN2 is the most studied member, targeting both tRNAs and mRNAs, while NSUN6 has also been identified as a key mRNA methyltransferase.

-

DNMT2 (TRDMT1): Despite its name suggesting a role in DNA methylation, DNA methyltransferase 2 is a well-established tRNA m5C methyltransferase.

Erasers (Demethylases): These enzymes mediate the removal of the methyl group, allowing for dynamic regulation.

-

TET Family: The Ten-Eleven Translocation (TET) family of enzymes can oxidize m5C to 5-hydroxymethylcytosine (B124674) (hm5C), 5-formylcytosine (B1664653) (f5C), and 5-carboxylcytosine (5caC), initiating a base excision repair pathway that restores unmodified cytosine.

-

ALKBH1: AlkB Homolog 1 has been identified as an RNA demethylase with activity towards various modifications, including the ability to erase m1A in tRNA. Its role as a direct m5C eraser is less established than that of the TET enzymes.

Readers (Binding Proteins): These proteins specifically recognize m5C and recruit other factors to influence the fate of the modified RNA.

-

YBX1: Y-box binding protein 1 is a key m5C reader that preferentially binds to m5C-modified mRNAs. This binding often enhances the stability of the target mRNA, frequently by recruiting other stabilizing proteins like ELAVL1.

-

ALYREF: The Aly/REF export factor recognizes m5C-modified mRNAs and facilitates their export from the nucleus to the cytoplasm, making them available for translation.

References

- 1. Frontiers | The inspiration of methyltransferase in RNA methylation modification for targeted therapy of malignant tumors [frontiersin.org]

- 2. 5-Methylcytosine RNA modification and its roles in cancer and cancer chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of Current Detection Methods for RNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Three distinct 3-methylcytidine (m3C) methyltransferases modify tRNA and mRNA in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Distribution of 1-Methylcytosine Across Different Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcytosine (B60703) (m1C) is a post-transcriptional modification of RNA, where a methyl group is added to the N1 position of the cytosine base. While less studied than its isomer 5-methylcytosine (B146107) (5mC), m1C plays a crucial role in the structural integrity and function of certain RNA molecules, particularly transfer RNA (tRNA). This technical guide provides a comprehensive overview of the current knowledge on the distribution of m1C across different species, details the experimental protocols for its detection and quantification, and explores its known functional roles. The information presented here is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of m1C and to facilitate further investigation into its biological significance.

Distribution of this compound Across Species

Quantitative data on the global abundance of this compound across different species and nucleic acid types remains limited in comparison to other modifications like 5-methylcytosine. However, existing research primarily points to the presence of m1C in transfer RNA (tRNA) across all three domains of life: Archaea, Bacteria, and Eukarya. Its presence in other RNA species and in DNA is not as well-documented.

| Domain/Kingdom | Species/Group | Nucleic Acid | Location/Abundance |

| Archaea | Various | tRNA | Present; contributes to tRNA stability. |

| Bacteria | Various | tRNA, rRNA | Present in tRNA and ribosomal RNA (rRNA), contributing to ribosome function. |

| Eukarya | Saccharomyces cerevisiae (Yeast) | tRNA | Present, involved in tRNA structure. |

| Homo sapiens (Human) | tRNA, mRNA | Found in tRNA and messenger RNA (mRNA), though its function in mRNA is less clear. | |

| Viruses | Various RNA viruses | RNA | General RNA modifications are known to occur, but specific quantitative data for m1C is scarce. |

Note: The table above summarizes the currently available qualitative information. Precise quantitative levels of m1C can vary significantly between different tRNA species and organisms.

Experimental Protocols for this compound Detection and Quantification

Several methods can be employed to detect and quantify this compound. These techniques, while often developed for the more abundant 5-methylcytosine, can be adapted for m1C analysis.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of modified nucleosides.

Protocol Outline:

-

Nucleic Acid Extraction: Isolate total RNA or DNA from the sample of interest using standard protocols.

-

Nucleic Acid Digestion: Enzymatically digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.

-

Chromatographic Separation: Separate the resulting nucleosides using reversed-phase high-performance liquid chromatography (RP-HPLC). The separation is based on the differential hydrophobicity of the nucleosides.

-

Mass Spectrometric Detection: The eluting nucleosides are ionized, typically using electrospray ionization (ESI), and their mass-to-charge ratios are measured by a mass spectrometer.

-

Quantification: The abundance of 1-methylcytidine is determined by comparing its peak intensity to that of an isotopically labeled internal standard and a standard curve of known concentrations. This method can distinguish between this compound and 5-methylcytosine due to their identical mass but different retention times on the HPLC column.

RNA Bisulfite Sequencing

Bisulfite sequencing is a method used to determine cytosine methylation at single-base resolution. While standard bisulfite treatment cannot distinguish between m1C and 5mC, certain modifications to the protocol or combination with other techniques can provide more specific information. It's important to note that the conditions for bisulfite conversion of RNA need to be carefully optimized to avoid RNA degradation.

Protocol Outline:

-

RNA Isolation: Extract total RNA from the sample.

-

Bisulfite Treatment: Treat the RNA with sodium bisulfite. This chemical deaminates unmethylated cytosines to uracils, while methylated cytosines (both 5mC and m1C) are generally protected from this conversion.

-

Reverse Transcription and PCR: Reverse transcribe the treated RNA into cDNA, followed by PCR amplification of the region of interest. During these steps, the uracils are read as thymines.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Compare the sequence of the treated RNA to the sequence of untreated RNA. Cytosines that remain as cytosines in the treated sample are identified as methylated. Further analysis, potentially in combination with other methods, is needed to specifically identify them as m1C.

Antibody-Based Methods (Immunoprecipitation)

Antibody-based methods, such as methylated RNA immunoprecipitation (MeRIP), utilize antibodies that specifically recognize methylated nucleosides. The development of highly specific antibodies for this compound is crucial for the success of this technique.

Protocol Outline:

-

RNA Fragmentation: Isolate and fragment the total RNA to a suitable size (typically 100-200 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to this compound. The antibody-RNA complexes are then captured using protein A/G beads.

-

RNA Elution: Elute the captured RNA fragments from the beads.

-

Analysis: The enriched RNA fragments can be analyzed by quantitative PCR (qPCR) to determine the methylation status of specific transcripts or by high-throughput sequencing (MeRIP-seq) to map m1C sites across the transcriptome.

Functional Roles and Signaling Pathways of this compound

The primary and most well-understood function of this compound is its role in the structural stabilization of tRNA. The methylation at the N1 position of cytosine, often found in the T-loop of tRNA, helps to maintain the correct three-dimensional L-shape of the tRNA molecule. This structural integrity is essential for the proper functioning of tRNA in protein synthesis.

Enzymes Responsible for m1C Formation:

The methylation of cytosine to form m1C is catalyzed by a class of enzymes known as tRNA methyltransferases. One of the key enzymes identified is Trm10 in yeast, which is responsible for the m1G9 modification and has homologs in other eukaryotes and archaea that can catalyze m1A9 formation. The specific enzymes responsible for all instances of m1C formation across different species and RNA types are still an active area of research.

Signaling Pathways:

Currently, specific signaling pathways that are directly regulated by or that modulate the levels of this compound are not well-elucidated. However, it is known that tRNA modifications, in general, can be dynamic and respond to cellular stress and metabolic changes. It is plausible that the machinery responsible for m1C deposition is also regulated by cellular signaling cascades, thereby linking the translational machinery to the overall physiological state of the cell. Further research is needed to uncover the specific signaling networks in which m1C is involved.

Conclusion and Future Directions